Magellanine

Description

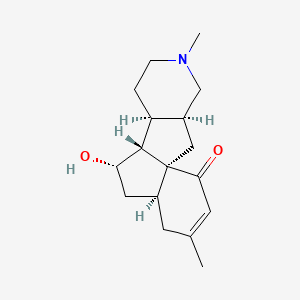

Structure

2D Structure

3D Structure

Properties

CAS No. |

61273-75-4 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(1S,3S,8S,9R,10S,12S)-10-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadec-14-en-16-one |

InChI |

InChI=1S/C17H25NO2/c1-10-5-12-7-14(19)16-13-3-4-18(2)9-11(13)8-17(12,16)15(20)6-10/h6,11-14,16,19H,3-5,7-9H2,1-2H3/t11-,12+,13+,14+,16+,17-/m1/s1 |

InChI Key |

ADRPSBGLUHNVOU-INSRFAMQSA-N |

SMILES |

CC1=CC(=O)C23CC4CN(CCC4C2C(CC3C1)O)C |

Isomeric SMILES |

CC1=CC(=O)[C@]23C[C@@H]4CN(CC[C@@H]4[C@H]2[C@H](C[C@@H]3C1)O)C |

Canonical SMILES |

CC1=CC(=O)C23CC4CN(CCC4C2C(CC3C1)O)C |

Synonyms |

magellanine |

Origin of Product |

United States |

Advanced Structural Elucidation of Magellanine

Spectroscopic Methodologies for Core Skeleton Assignment

Spectroscopic methods are paramount in deciphering the molecular framework and stereochemical nuances of complex natural products like Magellanine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Resolution

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D techniques, has been instrumental in assigning the core skeleton of this compound and resolving its stereochemical features cdnsciencepub.comuci.eduwordpress.com. Detailed analysis of proton (¹H) and carbon (¹³C) NMR spectra, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), allows for the sequential assignment of atoms and the elucidation of connectivity within the molecule cdnsciencepub.comuci.edu. These techniques help in identifying functional groups, such as the N-methyl group, vinylic methyl group, vinylic proton, and the hydroxyl group, as well as their spatial relationships cdnsciencepub.com. For instance, the ¹H NMR spectrum of this compound exhibits characteristic signals for these groups, aiding in the initial structural hypothesis cdnsciencepub.com. Furthermore, Nuclear Overhauser Effect (NOE) experiments, including NOESY, are crucial for determining through-space proximity of protons, which directly informs the relative stereochemistry of adjacent chiral centers within the rigid tetracyclic framework uci.eduwordpress.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Framework Confirmation

High-Resolution Mass Spectrometry (HRMS) plays a critical role in confirming the molecular framework of this compound by providing its precise molecular formula and mass cdnsciencepub.commdpi.com. Combustion analysis and HRMS have established the molecular formula of this compound as C₁₇H₂₅NO₂ cdnsciencepub.com. HRMS data, often obtained through techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) analyzers, yields accurate mass measurements that are compared against calculated masses for potential molecular formulas, thus confirming the elemental composition cdnsciencepub.commdpi.com. The mass spectrum of this compound also shares many ions with related alkaloids like paniculatine (B1222650), providing further clues to their structural similarities and differences cdnsciencepub.com.

X-ray Crystallographic Analysis for Relative and Absolute Stereochemistry Determination

X-ray crystallographic analysis is considered the definitive method for establishing both the relative and absolute stereochemistry of complex molecules like this compound, provided crystalline material can be obtained cdnsciencepub.comescholarship.orgnih.gov. A key X-ray crystallographic study has confirmed the structure of this compound and established its relative stereochemistry cdnsciencepub.com. This technique involves diffracting X-rays off a single crystal of the compound, allowing for the precise determination of atomic positions in three dimensions. The resulting electron density map reveals the complete molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms, thereby unequivocally defining all stereocenters cdnsciencepub.comresearchgate.net.

Diquinane Core Skeleton Architecture and Stereochemical Features

Compound List:

this compound

Paniculatine

Huperzine A

Annotine

Cernupalhine A

Lobscurinine

Phlegmarine

Cermizine B

Serratezomine E

Luciduline

Sieboldine A

Alopecuridine

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Origin from Amino Acid Precursors

The biosynthesis of Lycopodium alkaloids, including Magellanine, is understood to originate from amino acids, with lysine (B10760008) being a key precursor cdnsciencepub.compnas.orgnih.govnih.gov. Studies on related alkaloids, such as lycopodine (B1235814), have demonstrated the specific incorporation of label from lysine and acetate (B1210297) cdnsciencepub.com. Lysine undergoes decarboxylation to form cadaverine (B124047), which is then converted into Δ¹-piperideine, a cyclic imine that serves as a fundamental building block for the Lycopodium alkaloid skeleton pnas.orgnih.gov. This pathway is thought to involve the decarboxylation of L-lysine by lysine/ornithine decarboxylase (L/ODC) enzymes nih.govnih.gov. While ornithine can also serve as a precursor for some alkaloids, lysine appears to be the primary amino acid source for the Lycopodium alkaloid family pnas.orgnih.govnih.govresearchgate.netpharmacy180.com. The extra methylene (B1212753) group in lysine, compared to ornithine, facilitates the formation of the six-membered piperidine (B6355638) rings characteristic of these alkaloids pharmacy180.com.

Investigation of Key Enzymatic Transformations in the Biosynthetic Cascade

The intricate structures of Lycopodium alkaloids are assembled through a series of complex enzymatic transformations. The initial step involves the decarboxylation of lysine, likely catalyzed by L/ODC enzymes nih.govnih.govnih.gov. Following this, cadaverine is oxidized, potentially by copper amine oxidase (CAO) enzymes, to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine nih.govscienceopen.com. This imine intermediate is crucial, as it can condense with polyketide substrates pnas.org. Recent research has identified novel enzyme classes involved in the formation of the core carbon scaffolds of Lycopodium alkaloids. Specifically, neofunctionalized α-carbonic anhydrase-like (CAL) enzymes have been implicated in catalyzing key Mannich-like condensations that form carbon-carbon bonds, leading to bicyclic precursors of these alkaloids biorxiv.orgresearchhub.comnih.govfrontiersin.org. These enzymes play a role in generating the fundamental bicyclic framework upon which further modifications occur biorxiv.orgresearchhub.comnih.gov. Other enzymes, such as type III polyketide synthases (PKS), are also hypothesized to be involved in catalyzing the condensation of the imine with polyketide substrates nih.gov. Downstream transformations involve enzymes like Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs), which catalyze various modifications, including ring formation, cleavage, and isomerization, as observed in the biosynthesis of huperzine A nih.gov.

Comparative Biosynthesis with Related Lycopodium Alkaloids

The biosynthesis of this compound is intrinsically linked to the broader pathways governing the formation of other Lycopodium alkaloids, such as lycopodine, huperzine A, and cernuine (B1211191) cdnsciencepub.comrsc.orgjst.go.jpnih.govacs.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govcapes.gov.brnih.gov. These alkaloids often share common precursors and initial biosynthetic steps. For instance, the structural relationships among Lycopodium alkaloids suggest a divergence from a common intermediate, likely derived from lysine and acetate cdnsciencepub.comjst.go.jpub.edu. Studies on lycopodine indicate it is derivable from lysine and acetate, potentially through a dimerized pelletierine (B1199966) precursor cdnsciencepub.com. Cernuine, another Lycopodium alkaloid, also utilizes lysine and pelletierine as precursors but is not a simple dimer, indicating variations in how these building blocks are assembled rsc.org. The structural diversity within the Lycopodium alkaloid family arises from different cyclization strategies and subsequent modifications of these core precursors jst.go.jpresearchgate.netresearchgate.netmdpi.comnih.govcapes.gov.brnih.govub.edusciengine.comnih.govub.eduunizg.hrresearchgate.netnih.govacs.orguni-muenchen.deresearchgate.net. For example, syntheses of this compound, paniculatine (B1222650), and magellaninone (B1215843) often share common advanced intermediates, highlighting convergent synthetic strategies that mirror potential biosynthetic routes researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govcapes.gov.brnih.govresearchgate.net. The presence of similar skeletal frameworks and functional groups across these alkaloids suggests shared enzymatic machinery at early stages of their biosynthesis, with subsequent divergence driven by specific enzymes that dictate the final complex structures.

Synthetic Methodologies for Magellanine and Analogues

Seminal Total Syntheses and Pioneering Strategies

Early synthetic efforts were crucial in establishing viable routes to Magellanine, laying the groundwork for subsequent, more refined strategies. These pioneering syntheses often focused on efficiently constructing the core tetracyclic framework and controlling the stereochemistry of multiple chiral centers.

Retrosynthetic Analyses and Strategic Disconnections

The retrosynthetic analyses for this compound typically involve breaking down the complex tetracyclic structure into more manageable precursors, often targeting key ring-forming reactions.

Overman's Approach: The retrosynthesis envisioned by Overman and coworkers for this compound and Magellaninone (B1215843) involved constructing the tetracyclic skeleton through a Prins-pinacol rearrangement of an acetal (B89532) precursor mdpi.comnih.govnih.govscripps.edu. This strategy aimed to establish multiple stereocenters in a single step by leveraging the conformational bias of a cis-fused bicyclic intermediate .

Paquette's Strategy: Paquette and colleagues employed a retrosynthetic analysis that derived a tetracyclic precursor from a simpler intermediate via a tandem vicinal 1,4-difunctionalization annulation, initiating from a nitrogen-containing nucleophile. Their strategy also involved constructing a six-membered ring from a precursor via a dual Michael ring annulation, encapsulating a three-fold annulation approach mdpi.com.

General Strategies: Many synthetic routes commence with a derivative of the A-ring, often utilizing a pulegone-analog route, and then efficiently introduce the remaining three rings through reliable transformations mdpi.com. Other approaches have traced the molecule back to a ketone intermediate, planning for intramolecular cyclization via oxa-π-allyl palladium(II) intermediates, coupled with oxidative cleavage and reductive amination sequences to build the piperidine (B6355638) core mdpi.com.

Key Methodological Advances in Early Syntheses

Several key chemical transformations have been instrumental in the early total syntheses of this compound and its analogues.

Prins-Pinacol Rearrangement: Pioneered by Overman, this reaction was a cornerstone for assembling the tetracyclic core of this compound and Magellaninone, demonstrating excellent stereocontrol mdpi.comnih.govnih.govscripps.edu.

Pauson-Khand Reaction: This cobalt-mediated [2+2+1] cycloaddition has been extensively utilized for constructing bicyclic frameworks and the tetracyclic core of this compound-type alkaloids. It enables stereoselective ring formation, with some strategies employing two sequential Pauson-Khand reactions to build the complex skeleton mdpi.comnih.govresearchgate.netcapes.gov.bristis.sh.cncore.ac.uk.

Ireland-Claisen Rearrangement: Hoshino and coworkers employed a stereoselective Ireland-Claisen rearrangement as a key step in their formal total synthesis of this compound researchgate.netcapes.gov.bristis.sh.cn.

Oxa-di-π-methane (ODPM) Rearrangement: Liao and colleagues utilized this rearrangement to construct the linear triquinane skeleton in their synthesis of this compound mdpi.comnih.gov.

Tandem Radical Cyclization: Sha and coworkers applied this methodology, along with Cu(I)-mediated 1,4-addition, to build key intermediates mdpi.com.

Three-Fold Annulation: Paquette's seminal work involved a three-fold annulation strategy, often starting from 2-cyclopentenone, to construct the core structure mdpi.comacademictree.orgsemanticscholar.orgacs.org.

Table 1: Key Seminal Total Syntheses of this compound

| Chemist/Group | Year | Key Strategy/Reaction(s) | Number of Steps | Reported Yield (Approx.) |

| Paquette | 1986 | Construction of central 5-5 fused bicyclic core | Not specified | Not specified |

| Mehta | 1990 | Manipulation of Cookson's diketone, [2+2]-cycloreversion, Michael addition | Not specified | Not specified |

| Overman | 1989 | Ring-enlarging cyclopentane (B165970) annulation, Prins-pinacol rearrangement | Not specified | Not specified |

| Crimmins | 1993 | Not specified | Not specified | Not specified |

| Overman | 1993 | First asymmetric total synthesis, Prins-pinacol rearrangement | 25 (for -Magellanine) | 1.4% (-Magellanine) |

| Paquette | 1993/94 | Three-fold annulation strategy, tandem vicinal difunctionalization | Not specified | Not specified |

| Liao | 2002 | Oxa-di-π-methane (ODPM) rearrangement | Not specified | Not specified |

| Hoshino | Not specified | Ireland-Claisen rearrangement, Intramolecular Pauson-Khand reaction | 18 | Not specified |

Convergent and Unified Total Synthesis Approaches

More recent synthetic efforts have focused on developing convergent and unified strategies, aiming for greater efficiency, shorter synthetic routes, and the ability to access multiple analogues from a common intermediate.

Common Intermediate Derivation and Late-Stage Diversification

Convergent and unified syntheses often rely on the preparation of a key advanced intermediate that can be elaborated into various target molecules.

Yan's Concise Synthesis: Yan and coworkers reported a highly convergent synthesis starting from (+)-pulegone, employing a tandem acylation–alkylation and palladium-catalyzed olefin insertion, oxidation, and hydrogenation to construct the tetracyclic framework. This strategy, requiring only 12–14 steps, was noted as the shortest synthesis to date for this compound and its analogues figshare.comacs.orgoup.com.

Unified Routes: A unified route has been achieved for (+)-paniculatine, (−)-magellanine, and (+)-magellaninone through late-stage diverse transformations from a common advanced tetracyclic intermediate researchgate.net.

Late-Stage Diversification: The concept of "diverted total synthesis" (DTS) by Danishefsky involves using a late-stage intermediate to access a suite of non-natural complex molecules inspired by a natural product family, similar to unified or collective synthesis nih.gov. This approach, along with general late-stage functionalization (LSF) strategies, allows for the generation of molecular libraries and efficient access to diverse compounds from a common scaffold nih.govscispace.comosti.gov.

Formal Synthesis Strategies

Formal syntheses aim to construct a known intermediate that can be readily converted into the target natural product, thereby demonstrating the viability of a synthetic route without necessarily completing the final steps to the natural product itself.

Hoshino's Formal Synthesis: Hoshino and coworkers completed a formal total synthesis of racemic this compound in 18 steps. This approach ingeniously employed a stereoselective Ireland-Claisen rearrangement and an intramolecular Pauson-Khand reaction of exocyclic enynes as its pivotal transformations researchgate.netcapes.gov.bristis.sh.cn.

Other Formal Approaches: Other formal syntheses have also been reported, utilizing key reactions such as palladium-catalyzed cyclization cascades to access intermediates relevant to this compound-type alkaloids researchgate.net.

Table 3: Formal Synthesis of this compound

| Chemist/Group | Year | Key Reactions | Target | Step Count |

| Hoshino | Not specified | Stereoselective Ireland-Claisen rearrangement, Intramolecular Pauson-Khand reaction | (±)-Magellanine | 18 |

| Not specified | Not specified | Pd-mediated cyclization cascade | 2-isocyanoallopupukeanane (related to this compound-type) | 10 |

Advanced Ring-Forming Reactions and Stereocontrol Tactics

The synthesis of this compound necessitates strategies that can efficiently assemble its fused polycyclic framework while precisely controlling multiple stereocenters. Several advanced organic reactions have been instrumental in achieving these goals, allowing for the stereoselective construction of key carbocyclic and heterocyclic substructures.

Intramolecular Pauson-Khand Cycloadditions

The intramolecular Pauson-Khand reaction (PKR) has emerged as a cornerstone in the synthesis of this compound and related Lycopodium alkaloids. This cobalt-mediated [2+2+1] cycloaddition reaction is highly effective for constructing cyclopentenone rings, which are central to the diquinane core of these natural products researchgate.netacs.orguwindsor.cabeilstein-journals.org.

In several total syntheses of this compound and its analogues, two sequential intramolecular Pauson-Khand reactions have been strategically employed to build the tetracyclic skeleton researchgate.netacs.orgnih.gov. The first Pauson-Khand reaction typically constructs the bicyclo[4.3.0] carbocyclic framework, corresponding to the A and B rings of the alkaloid, with high stereoselectivity researchgate.netacs.org. Subsequently, a second intramolecular Pauson-Khand reaction is utilized to stereoselectively form the bicyclo[3.3.0] skeleton, which constitutes the C and D rings, and can then be further functionalized to yield the target natural products researchgate.netacs.org. For instance, the first Pauson-Khand reaction has been reported to convert enynes into bicyclo[4.3.0] systems with yields ranging from 35–70% and high stereocontrol . Studies have shown that the stereochemical outcome of these reactions is often dictated by the conformation of the enyne substrate, favoring specific transition states to achieve the desired stereochemistry researchgate.netpsu.edu.

Table 1: Key Pauson-Khand Reactions in this compound Synthesis

| Reaction Step | Role in this compound Synthesis | Key Intermediate/Substrate Type | Reported Stereoselectivity | Reported Yield |

| First Intramolecular Pauson-Khand Cycloaddition | Construction of the bicyclo[4.3.0] framework (A and B rings) | Enynes | High | 35–70% |

| Second Intramolecular Pauson-Khand Cycloaddition | Construction of the bicyclo[3.3.0] skeleton (C and D rings) | Bicyclic enynes | High | Varies |

| Pauson-Khand Reaction of Exo-olefins | Construction of tricyclic skeletons for this compound family | Exo-cyclic enynes | Not specified | Moderate |

| Pauson-Khand Reaction of Enynes | Formation of bicyclo[3.3.0]octenone derivatives for triquinanes | Optically active enynes | High | Not specified |

Ireland-Claisen Rearrangement in Stereoselective Construction

The Ireland-Claisen rearrangement, a capes.gov.brcapes.gov.br-sigmatropic rearrangement of allyl esters, is a powerful method for stereoselective carbon-carbon bond formation and has been employed in the synthesis of this compound researchgate.netcapes.gov.brmdpi.com. This reaction allows for the creation of complex carbon skeletons with high control over stereochemistry, particularly in the formation of adjacent quaternary chiral centers numberanalytics.comresearchgate.netmasterorganicchemistry.com. In the context of this compound synthesis, a stereoselective Ireland-Claisen rearrangement has been identified as a crucial step in formal total syntheses, contributing to the efficient construction of key intermediates researchgate.netcapes.gov.brmdpi.com. The reaction proceeds through a chair-like transition state, which, when coupled with appropriate substrate design, can lead to predictable and high levels of stereoselectivity numberanalytics.commasterorganicchemistry.com.

Table 2: Application of Ireland-Claisen Rearrangement in this compound Synthesis

| Reaction Type | Role in this compound Synthesis | Key Feature | Reported Stereoselectivity |

| Ireland-Claisen Rearrangement | Key step in formal total synthesis of this compound | Stereoselective construction of chiral centers | High |

| Ireland-Claisen Rearrangement | Construction of angular tricyclic compounds for this compound | Stereoselective enolization and rearrangement | High |

Intramolecular Michael Additions for Carbocyclic Skeleton Assembly

Intramolecular Michael additions are valuable for constructing cyclic systems, including the carbocyclic frameworks found in complex alkaloids like this compound researchgate.net. While direct application to this compound's core synthesis is less frequently highlighted compared to Pauson-Khand reactions, related methodologies have been employed in the construction of similar diquinane skeletons researchgate.netnih.gov. For instance, an intramolecular Michael addition has been utilized to forge one of the five-membered rings within the diquinane structure of this compound-type alkaloids nih.gov. These reactions typically involve the conjugate addition of a nucleophile to an activated olefin, forming a new carbon-carbon bond and often a new ring researchgate.net. The stereochemical outcome can be controlled through the judicious choice of catalyst and reaction conditions, enabling the assembly of complex carbocyclic architectures researchgate.netbeilstein-journals.org.

Table 3: Intramolecular Michael Additions in Related Alkaloid Synthesis

| Reaction Type | Role in Related Alkaloid Synthesis | Key Feature | Reported Stereoselectivity |

| Intramolecular Michael Addition | Assembly of diquinane rings in this compound-type alkaloids | Formation of carbocyclic skeletons | Not specified |

| Intramolecular Aza-Michael | Construction of nitrogen-containing heterocycles | Enantioselective addition of amines/amides | Excellent |

Gold(I)-Catalyzed Dehydro Diels-Alder Reactions

Gold(I)-catalyzed reactions have revolutionized the synthesis of complex carbocycles, and the dehydro Diels-Alder reaction has proven particularly powerful. This methodology has been successfully applied to the total synthesis of this compound, providing an efficient route to angular carbocyclic cores with excellent diastereoselectivity and high yields medkoo.comresearchgate.netbc.eduresearchgate.net. An 11-step total synthesis of (±)-Magellanine utilized a Gold(I)-catalyzed dehydro Diels-Alder reaction as a key transformation, demonstrating its capacity for rapid assembly of complex angular frameworks researchgate.netbc.edu. This approach offers a strategic advantage by setting multiple stereocenters and forming fused ring systems in a single operation researchgate.netresearchgate.net.

Table 4: Gold(I)-Catalyzed Dehydro Diels-Alder Reaction in this compound Synthesis

| Reaction Type | Role in this compound Synthesis | Key Feature | Reported Stereoselectivity | Reported Yield |

| Gold(I)-Catalyzed Dehydro Diels-Alder Reaction | Key transformation in an 11-step total synthesis of (±)-Magellanine; formation of angular carbocycles | Rapid access to complex angular cores; formation of quaternary stereocenters | Excellent | High |

Tandem Acylation-Alkylation and Palladium-Catalyzed Cyclizations

Tandem reaction sequences, combining acylation-alkylation with palladium-catalyzed cyclizations, represent another powerful strategy for constructing the intricate framework of this compound. These methods allow for the efficient assembly of the diquinane core and the subsequent tetracyclic framework in a convergent manner researchgate.net. For example, a strategy involving tandem acylation-alkylation of a ketoester was employed to construct the diquinane core, followed by palladium-catalyzed olefin insertion to complete the tetracyclic structure researchgate.net. Palladium-catalyzed Heck-type cyclizations have also been utilized to form key ring systems within the alkaloid's structure .

Table 5: Tandem Acylation-Alkylation and Palladium-Catalyzed Cyclizations in this compound Synthesis

| Reaction Sequence | Role in this compound Synthesis | Key Transformation | Reported Yield |

| Tandem Acylation-Alkylation followed by Pd-catalyzed olefin insertion | Construction of the diquinane core and tetracyclic framework | Pd-catalyzed olefin insertion | Not specified |

| Pd(0)-catalyzed Heck-type cyclization | Installation of the cyclohexanone (B45756) moiety in related alkaloid synthesis | Heck-type cyclization | 82% |

| Tandem Pd-catalyzed addition/cyclization | General method for constructing 2-arylindoles (related heterocyclic synthesis) | Pd-catalyzed tandem addition/cyclization | Up to 78% |

Compound List

this compound

Magellaninone

Other Cascade and Annulation Strategies

Several sophisticated cascade and annulation strategies have been instrumental in constructing the complex polycyclic framework of this compound. These methods often involve multiple bond formations in a single reaction sequence, enhancing efficiency and stereocontrol.

Cationic Cyclization-Pinacol Rearrangement: Pioneered by Overman and coworkers, this strategy utilizes a Prins-pinacol rearrangement to assemble the tetracyclic core of this compound and its analogues mdpi.comnih.gov. This transformation is initiated by the acid-catalyzed demethoxylation of an acetal, generating a methoxycation that undergoes cyclization with a proximal olefin. When combined with an allylic silyl-ether, the Prins reaction can cascade into a pinacol (B44631) rearrangement, installing a ketone and establishing multiple stereocenters with high stereocontrol mdpi.com. For instance, in the synthesis of this compound and Magellaninone, a Prins-pinacol rearrangement of an acetal precursor was employed to construct the 6-5-5-fused tricyclic ring system, ultimately leading to the tetracyclic skeleton mdpi.comsci-hub.se.

Oxidative Cleavage/Reductive Amination: This sequence has been crucial for constructing the piperidine ring (D ring) of this compound. Typically, a double bond within a cyclopentene (B43876) moiety is first dihydroxylated using reagents like osmium tetroxide mdpi.comthieme-connect.com. The resulting vicinal diol then undergoes oxidative cleavage, often with sodium periodate, to yield a dialdehyde (B1249045) mdpi.comthieme-connect.com. This dialdehyde is subsequently subjected to double reductive amination with a primary amine (e.g., methylamine) to form the piperidine ring, completing the tetracyclic structure mdpi.comthieme-connect.comnih.gov. Liao and coworkers utilized this approach in their racemic synthesis of this compound, where the cyclopentene ring was cleaved via oxidative cleavage with osmium tetroxide, followed by double reductive amination to construct the piperidine ring mdpi.comthieme-connect.com.

Enantioselective Synthesis and Chiral Pool Derivations

Achieving enantioselective synthesis of this compound has been a key objective, enabling access to specific stereoisomers. Both chiral pool approaches and asymmetric catalysis have been employed.

Chiral Pool Synthesis: This strategy leverages readily available enantiomerically pure natural products as starting materials. For example, (+)-pulegone, an inexpensive chiral building block, has been utilized in a highly convergent synthesis of (+)-paniculatine, (−)-Magellanine, and (+)-Magellaninone, requiring only 12-14 steps nih.govresearchgate.netacs.org. This approach highlights the efficiency of using pre-existing chirality to construct complex molecules wikipedia.org.

Asymmetric Catalysis: Asymmetric catalysis, particularly involving transition metals, has also played a vital role. For instance, Overman and coworkers reported the first asymmetric total synthesis of (−)-Magellanine and (+)-Magellaninone, employing a Prins-pinacol rearrangement that was stereocontrolled to occur on the convex face of a key bicyclic intermediate mdpi.com. This transformation established five of the six stereocenters in the target molecules with complete stereocontrol mdpi.com. Another approach involved a palladium-catalyzed direct pyridine (B92270) functionalization reaction to forge the tetracyclic core, building upon a Hajos–Parrish reaction to establish a quaternary stereocenter early in the synthesis acs.org.

Synthetic Studies on this compound Analogues and Derivatives

Research has also focused on synthesizing analogues of this compound to explore structure-activity relationships and to develop more efficient synthetic routes to the core scaffold.

Modification of the Diquinane Core Skeleton

The inherent diquinane core of this compound has been a target for modification to create novel analogues or to simplify synthetic access.

Diquinane Core Construction: Strategies to build the diquinane framework often involve tandem reactions. For example, a gold(I)-catalyzed dehydro Diels–Alder reaction has been employed to construct angular carbocycles, providing rapid access to complex angular cores in excellent diastereoselectivities and high yields. This methodology was used in an 11-step total synthesis of this compound researchgate.netcdnsciencepub.com. Paquette and coworkers utilized a three-fold annulation strategy, including a tandem vicinal difunctionalization annulation initiated by a nitrogen-containing nucleophile, to construct the tetracyclic precursor of this compound mdpi.com.

Development of Novel Synthetic Building Blocks

The development of novel synthetic building blocks has been crucial for efficient this compound synthesis and analogue preparation.

Key Intermediates: The synthesis of key intermediates, such as tricyclic enones and bicyclic compounds, has been central to many synthetic strategies. For example, the construction of the ABC-rings of this compound-type alkaloids has been achieved through intramolecular Pauson–Khand reactions of exocyclic enynes researchgate.net. Furthermore, the development of functionalized pyridine derivatives has allowed for tuning of reactivity, facilitating reactions like the Robinson annulation, which is critical for building the polycyclic framework nih.gov. The use of chiral building blocks derived from natural sources, such as L-glutamic acid, has also enabled efficient chiral pool syntheses of related alkaloids uni-muenchen.de.

Molecular Mechanisms of Biological Activity

Mechanistic Basis of Acetylcholinesterase Inhibition

Several members of the Lycopodium family of alkaloids, including Magellanine, exhibit potent inhibitory activity against acetylcholinesterase (AChE). nih.govnih.govmdpi.com AChE is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses. nih.govresearchgate.net Inhibition of this enzyme leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. mdpi.comnih.gov

The interaction between an inhibitor and an enzyme like acetylcholinesterase can be characterized by its kinetics and binding mode. Inhibitors are broadly classified as either reversible or irreversible. nih.gov Reversible inhibitors bind to the enzyme through non-covalent forces and can be released, while irreversible inhibitors typically form a stable, covalent bond with the enzyme. nih.govmdpi.com

Reversible inhibition can be further categorized as competitive, non-competitive, or mixed, each affecting the enzyme's kinetic parameters—the Michaelis constant (K_m) and the maximum velocity (V_max)—in distinct ways. indexcopernicus.comnih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent K_m, but V_max remains unchanged.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency. In this case, K_m is unchanged, but V_max is lowered. nih.govfrontiersin.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max. indexcopernicus.comugm.ac.id

While this compound is known to be an acetylcholinesterase inhibitor, specific kinetic studies detailing its K_i, K_m, and V_max values or its precise binding mode (e.g., reversible, irreversible, competitive, or non-competitive) are not extensively detailed in the available literature. However, many alkaloids function as reversible inhibitors of AChE. mdpi.com

| Type of Inhibition | Effect on K_m (Substrate Affinity) | Effect on V_max (Maximum Velocity) | Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Enzyme Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site |

| Mixed | Increases or Decreases | Decreases | Enzyme or Enzyme-Substrate Complex |

| Irreversible | Enzyme is permanently inactivated | Typically covalent binding at the Active Site |

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.govscribd.com For acetylcholinesterase inhibitors, SAR studies elucidate the key molecular features required for high-affinity binding to the enzyme's active site. nih.govnih.gov The AChE active site contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS), both of which can be targeted by inhibitors. nih.gov

Key structural features often found to be important for AChE inhibition include:

Quaternary or Tertiary Nitrogen: A positively charged nitrogen atom can interact with the anionic sites of the enzyme. frontiersin.org

Aromatic Rings: These can engage in π-π stacking interactions with aromatic residues in the active site gorge, such as Trp286 and Tyr341. mdpi.com

Appropriate Size and Shape: The inhibitor must fit within the narrow gorge leading to the active site.

Hydrogen Bond Donors/Acceptors: These groups can form hydrogen bonds with amino acid residues in the enzyme, increasing binding affinity. mdpi.com

| Structural Feature | Importance in AChE Inhibition | Type of Interaction |

|---|---|---|

| Cationic Head (e.g., Quaternary Amine) | High | Electrostatic interaction with anionic sites |

| Aromatic Rings | High | π-π stacking with aromatic residues (e.g., Trp82, Trp286) |

| Oxygen/Nitrogen Atoms | Moderate to High | Hydrogen bonding with enzyme residues |

| Molecular Shape/Conformation | High | Steric fit within the active site gorge |

Cellular and Molecular Anti-inflammatory Mechanisms

In addition to its effects on acetylcholinesterase, this compound is part of a class of Lycopodium alkaloids recognized for their potent anti-inflammatory properties. nih.govmdpi.com Inflammation is a complex biological response involving various cell signaling pathways and molecules. nih.gov The anti-inflammatory effects of these alkaloids are attributed to their ability to modulate key components of the inflammatory cascade.

Cytokines are signaling proteins that play a crucial role in regulating immune and inflammatory responses. nih.govnih.gov The anti-inflammatory activity of related Lycopodium alkaloids, such as huperzine A and annotine, has been linked to their ability to modulate cytokine expression. nih.gov These compounds can reduce the production of pro-inflammatory cytokines while promoting the secretion of anti-inflammatory cytokines. nih.gov For example, annotine has been shown to decrease the expression of Interleukin-2 (IL-2) and Interleukin-6 (IL-6) and increase the secretion of Interleukin-10 (IL-10). nih.gov It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism of action.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and is central to regulating the inflammatory response. nih.gov The NF-κB signaling pathway is a key target for anti-inflammatory drugs. nih.gov The related Lycopodium alkaloid, huperzine A, has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, and subsequent translocation of NF-κB to the nucleus. nih.gov This action prevents the transcription of genes for pro-inflammatory proteins, such as cytokines and chemokines. The structural similarity among Lycopodium alkaloids suggests that this compound may also interact with and inhibit the NF-κB signaling pathway to produce its anti-inflammatory effects. nih.gov

A key event in the inflammatory process is the recruitment and infiltration of immune cells, such as neutrophils and macrophages, to the site of injury or infection. researcher.life This process is mediated by signaling molecules called chemokines. Some Lycopodium alkaloids have demonstrated the ability to reduce inflammatory cell infiltration. nih.gov This effect can be achieved by inhibiting the production of chemokines, such as chemokine ligand 2. nih.gov By preventing the migration of inflammatory cells to tissues, these compounds can ameliorate inflammation and prevent tissue damage. nih.govnih.gov

Antioxidant Action Mechanisms

Detailed mechanisms of this compound's potential antioxidant activity, including specific radical scavenging pathways and its role in mitigating cellular oxidative stress, are not well-established in the scientific literature. General antioxidant mechanisms often involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), or the modulation of cellular antioxidant enzyme systems. nih.gov However, specific studies detailing this compound's capacity in these areas are lacking.

Radical Scavenging Pathways

There is currently a gap in the scientific literature regarding the specific radical scavenging pathways of this compound. While many natural compounds exhibit antioxidant effects by scavenging free radicals, the precise chemical reactions and the specific radicals targeted by this compound have not been elucidated. tubitak.gov.tr

Mitigation of Oxidative Stress at the Cellular Level

The ability of this compound to mitigate oxidative stress at the cellular level has not been a focus of published research. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. nih.govwesleyan.edu Antioxidants can help to manage this by neutralizing free radicals and supporting the cell's natural defense systems. mdpi.com Research has shown that some compounds can ameliorate oxidative stress by enhancing the expression of cytoprotective enzymes. mdpi.com However, whether this compound employs these or other mechanisms to protect cells from oxidative damage remains to be investigated.

Antimicrobial Activity Mechanisms

While alkaloids as a class of compounds are known to possess a wide range of antibacterial activities, the specific antimicrobial mechanisms of this compound have not been characterized. mdpi.com General mechanisms of antimicrobial action for alkaloids can include the disruption of cell membranes, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways. mdpi.com However, without specific studies on this compound, its mode of action against microbial pathogens is unknown.

Advanced Analytical Techniques in Magellanine Research

High-Resolution Spectroscopic Characterization (Beyond Basic Identification)

While fundamental spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide initial insights into functional groups and chromophores, high-resolution techniques are indispensable for detailed structural assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in its multi-dimensional forms, is paramount for unraveling the complex connectivity and stereochemistry of molecules like Magellanine. Advanced NMR pulse sequences are designed to selectively manipulate nuclear spins, providing detailed information about atomic environments and their spatial relationships.

2D NMR Techniques: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital. COSY reveals proton-proton couplings, while HSQC correlates protons directly bonded to carbons. HMBC, a longer-range correlation technique, connects protons to carbons separated by two or three bonds, crucial for establishing the carbon skeleton and the placement of functional groups within the tetracyclic framework mdpi.comlsu.eduresearchgate.net.

Stereochemical Assignment: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine through-space proximity between protons, which is critical for establishing relative stereochemistry, particularly at the numerous chiral centers present in this compound mdpi.com. Advanced pulse sequences can be optimized to enhance sensitivity and resolution, allowing for the assignment of even subtle correlations in complex spectra researchgate.netnumberanalytics.comresearchgate.net.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for determining the structure of organic molecules by fragmenting precursor ions and analyzing the resulting product ions. For this compound, MS/MS provides complementary information to NMR, aiding in the confirmation of molecular weight and the elucidation of fragmentation patterns characteristic of its structural motifs.

Fragmentation Patterns: By inducing fragmentation of precursor ions of this compound, researchers can identify characteristic fragment ions. These fragments can be correlated with specific substructures or bond cleavages within the molecule cdnsciencepub.comacs.orgdtic.milnih.govnih.govscirp.org. For instance, nitrogen-containing ions at specific mass-to-charge ratios (m/z) have been observed to be common with related alkaloids like paniculatine (B1222650), suggesting similar fragmentation pathways cdnsciencepub.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of both the molecular ion and fragment ions. This precision is invaluable for confirming the molecular formula of this compound (C₁₇H₂₅NO₂) and for distinguishing between isobaric compounds cdnsciencepub.comnih.gov.

Fragment Correlation: Emerging techniques like fragment correlation mass spectrometry aim to group product ions based on shared statistical variations in their signals, which arise from common fragmentation pathways. This can help resolve ambiguities when multiple compounds fragment into ions with similar mass-to-charge ratios acs.org.

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for isolating this compound from complex natural matrices, assessing its purity, and separating any potential stereoisomers.

HPLC is a cornerstone technique in natural product chemistry, widely used for both preparative isolation and analytical quantification.

Purification: Reverse-phase HPLC (RP-HPLC) is commonly employed for the purification of alkaloids like this compound, utilizing stationary phases such as C18 or C8 mdpi.comuniversiteitleiden.nl. Gradient elution is often used to achieve optimal separation from co-occurring compounds present in plant extracts mdpi.comuniversiteitleiden.nl.

Reaction Monitoring: In synthetic studies aimed at producing this compound or its analogues, HPLC serves as a vital tool for monitoring the progress of chemical reactions, identifying intermediates, and assessing the purity of the final product researchgate.netnih.gov.

Stereoisomer Separation: While direct separation of stereoisomers of this compound using achiral HPLC is challenging, chiral stationary phases (CSPs) are specifically designed for this purpose chiralpedia.comchromatographyonline.com. These phases interact differently with enantiomers, leading to distinct retention times and enabling the determination of enantiomeric purity. Alternatively, derivatization of enantiomers into diastereomers followed by separation on achiral columns can also be employed nih.govchromatographyonline.comdiva-portal.org.

Emerging Analytical Techniques in Natural Product Chemistry

The field of natural product analysis is continuously evolving, with new techniques offering enhanced sensitivity, selectivity, and information content.

Hyphenated Techniques: The combination of chromatographic separation with advanced detection methods, particularly mass spectrometry (LC-MS, LC-MS/MS) and NMR (LC-NMR), provides powerful tools for the comprehensive characterization of complex mixtures and isolated compounds mdpi.comresearchgate.netfrontiersin.org. These hyphenated techniques allow for the simultaneous acquisition of separation and structural information.

Advanced Spectroscopic Approaches: Techniques such as Circular Dichroism (CD) spectroscopy can provide information about the absolute configuration of chiral molecules, which is critical for compounds like this compound where stereochemistry dictates biological activity.

Computational Chemistry: Complementary to experimental data, computational methods, including Density Functional Theory (DFT) calculations, can predict NMR chemical shifts and fragmentation patterns, aiding in the interpretation of experimental results and the validation of proposed structures .

By employing these sophisticated analytical techniques, researchers can achieve a thorough understanding of this compound's structure, purity, and stereochemical integrity, paving the way for further investigations into its properties and potential applications.

Future Research Directions and Academic Perspectives

Exploration of Uncharted Biosynthetic Intermediates and Enzymes

The complete elucidation of the biosynthetic pathway of Magellanine remains an active area of investigation. Current understanding suggests that Lycopodium alkaloids, in general, originate from L-lysine, undergoing decarboxylation to form cadaverine (B124047), followed by oxidation to 1-piperideine, which then reacts with oxoglutaric acid to form pelletierine (B1199966) nih.govnih.govwiley-vch.de. However, the specific enzymes and intermediate metabolites involved in the intricate cyclization and functionalization steps leading to this compound's unique tetracyclic diquinane core are not fully characterized. Future research could focus on employing advanced techniques such as transcriptomics, metabolomics, and proteomics in plants known to produce this compound (e.g., Austrolycopodium magellanicum) to identify novel enzymes, such as specific cytochrome P450s (CYPs) or other oxidoreductases, and their corresponding intermediates. This would involve analyzing gene expression patterns under different physiological conditions and correlating them with the presence of specific metabolites nih.govfrontiersin.orgresearchgate.net. Identifying these "uncharted" biosynthetic components could pave the way for biotechnological production of this compound or its precursors.

Deeper Elucidation of Cellular and Molecular Targets through Omics Technologies

While Lycopodium alkaloids, including this compound, are known for their acetylcholinesterase (AChE) inhibitory properties and potential in treating neurodegenerative diseases frontiersin.orgmdpi.compsu.edunih.gov, the precise cellular and molecular targets of this compound itself are not extensively documented. The application of multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a holistic view of this compound's cellular effects nih.govgenexplain.comfrontiersin.org. By treating cell lines or model organisms with this compound and analyzing changes across these molecular layers, researchers can identify specific proteins, pathways, or cellular processes that are modulated by the compound. This could reveal novel targets beyond AChE, or a more nuanced understanding of its interaction with AChE and other related enzymes. For example, integrating transcriptomic data (RNA-seq) with proteomic data could pinpoint key regulatory proteins affected by this compound nih.gov.

Rational Design of this compound Analogues with Enhanced Mechanistic Specificity

Building upon the understanding of this compound's structure and potential biological activities, rational design of analogues with enhanced mechanistic specificity is a promising research direction. By systematically modifying specific structural features of this compound, researchers can investigate structure-activity relationships (SARs) and optimize its interaction with target molecules. For example, altering functional groups or stereochemistry could lead to analogues with improved binding affinity to AChE or entirely new biological activities. Computational chemistry and molecular modeling can play a crucial role in predicting the binding modes and affinities of designed analogues to potential targets . This approach could lead to the development of more potent and selective therapeutic agents derived from the this compound scaffold.

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction and Target Interaction Analysis

Computational chemistry and molecular modeling are indispensable tools for understanding chemical reactions and molecular interactions. For this compound, these methods can be applied to predict the mechanisms of key synthetic transformations, such as the Pauson-Khand reaction or Prins-pinacol rearrangement, providing insights into stereoselectivity and efficiency mdpi.comresearchgate.net. Furthermore, molecular docking and dynamics simulations can be employed to predict the binding affinity and stability of this compound and its analogues to various protein targets, including acetylcholinesterase . Density Functional Theory (DFT) calculations can also elucidate the electronic properties and reactivity of intermediates, aiding in the design of new synthetic strategies researchgate.net. This computational approach can accelerate the discovery process by guiding experimental efforts towards the most promising avenues.

Comparative Mechanistic Studies with other Lycopodium Alkaloids and Related Natural Products

This compound belongs to the vast family of Lycopodium alkaloids, which exhibit diverse biological activities and structural complexity mdpi.compsu.edu. Comparative mechanistic studies between this compound and other prominent Lycopodium alkaloids, such as Huperzine A, Lycopodine (B1235814), or Fawcettimine (B102650), can reveal conserved and divergent mechanisms of action and biosynthesis frontiersin.orgpsu.edujst.go.jpnih.gov. By comparing their interactions with common targets like AChE, or by studying their respective biosynthetic pathways, researchers can gain a deeper understanding of how subtle structural differences translate into functional variations. Such comparative analyses can also extend to related natural product classes, providing broader insights into the evolution and diversification of alkaloid scaffolds and their biological roles.

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of Magellanine and its intermediates?

this compound’s structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is critical for assigning stereochemistry and connectivity . High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas, while Infrared (IR) spectroscopy identifies functional groups like carbonyls in intermediates such as cycloalkenyl β-keto esters. Purity is assessed via HPLC with UV/Vis or MS detection, ensuring reproducibility in synthetic pathways .

Q. What biosynthetic pathways or synthetic strategies are foundational to this compound production?

this compound is synthesized via Cu-catalyzed asymmetric Diels-Alder cycloadditions using cycloalkenyl β-keto esters as dienophiles. Key steps include Stille cross-coupling to construct the alkaloid skeleton and Meinwald rearrangement/cyclopropanation to establish stereochemical complexity. These strategies prioritize enantioselectivity and yield, with reaction optimization focusing on solvent polarity (e.g., ethyl acetate) and protic additives (e.g., water) .

Q. How does this compound fit into the broader context of Lycopodium alkaloid research?

this compound is a structurally complex Lycopodium alkaloid, serving as a model for studying biosynthetic pathways and catalytic asymmetric synthesis. Its synthesis provides insights into the reactivity of strained intermediates and the role of transition-metal catalysts in natural product assembly. Comparative studies with related alkaloids (e.g., lycodine) highlight shared biosynthetic motifs and divergent stereochemical outcomes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in Cu-catalyzed asymmetric Diels-Alder cycloadditions for this compound synthesis?

Optimization involves systematic screening of protic additives (e.g., water, methanol) and solvents (e.g., ethyl acetate vs. toluene). Evidence shows that low-polarity solvents enhance both yield (up to 89%) and enantiomeric excess (e.g., 92% ee with water as an additive). Kinetic studies and density functional theory (DFT) calculations can elucidate transition states to rationalize selectivity trends .

Q. How should researchers address contradictions in reported reaction yields for this compound intermediates?

Discrepancies often arise from solvent purity, catalyst loading, or moisture sensitivity of intermediates. Robust experimental design includes:

Q. What advanced analytical techniques resolve challenges in tracking this compound’s stability during multi-step synthesis?

Real-time monitoring via in-situ IR or Raman spectroscopy captures degradation pathways of unstable intermediates (e.g., cycloalkenyl β-keto esters). Accelerated stability studies under varying temperatures and pH, coupled with LC-MS/MS, identify degradation products. Computational models (e.g., molecular dynamics) predict decomposition mechanisms .

Q. What methodologies validate the scalability of this compound’s synthetic route without compromising stereochemical integrity?

Scalability requires:

- Flow chemistry : Continuous processing minimizes exposure of air-sensitive intermediates.

- DoE (Design of Experiments) : Multivariate analysis optimizes parameters like catalyst turnover and residence time.

- PAT (Process Analytical Technology) : In-line analytics ensure consistency in enantiomeric excess during scale-up .

Q. How can computational modeling enhance the design of this compound analogues with improved bioactivity?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models identify key pharmacophores. DFT calculations predict regioselectivity in cyclopropanation steps, while machine learning algorithms screen virtual libraries for synthetic feasibility and target binding .

Q. What strategies mitigate the environmental impact of this compound synthesis?

Green chemistry approaches include:

Q. How do isotopic labeling studies clarify this compound’s biosynthetic origin in Lycopodium species?

Feeding experiments with ¹³C-labeled precursors (e.g., acetate or mevalonate) tracked via NMR or LC-HRMS map carbon incorporation patterns. Comparative genomics identifies candidate enzymes (e.g., terpene cyclases) in Lycopodium transcriptomes, validated via heterologous expression in E. coli .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.